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molecular formula C10H9NO B8811367 7-Methylisoquinolin-3(2H)-one CAS No. 51463-02-6

7-Methylisoquinolin-3(2H)-one

Cat. No. B8811367
M. Wt: 159.18 g/mol
InChI Key: BJPGLZPADUQUHB-UHFFFAOYSA-N
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Patent
US03954771

Procedure details

The N-formyl-2-(p-methylphenyl)-acetamide (m.p. 144°-146°C.) used as starting material was prepared from formamide and 4-methyl-phenyl-acetyl chloride in the manner described in Example 2 for the preparation of N-formyl-N-methyl-2-phenyl-acetamide.
Name
N-formyl-2-(p-methylphenyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-formyl-N-methyl-2-phenyl-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][C:4](=[O:13])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1)=O.C(N)=O.CC1C=CC(CC(Cl)=O)=CC=1.C(N(C)C(=O)CC1C=CC=CC=1)=O>>[CH3:12][C:9]1[CH:8]=[CH:7][C:6]2[C:11]([CH:10]=1)=[CH:1][NH:3][C:4](=[O:13])[CH:5]=2

Inputs

Step One
Name
N-formyl-2-(p-methylphenyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC(CC1=CC=C(C=C1)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)CC(=O)Cl
Step Three
Name
N-formyl-N-methyl-2-phenyl-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N(C(CC1=CC=CC=C1)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1C=CC2=CC(NC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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